molecular formula C22H20N2O5 B14938746 methyl N-[(2-cyclopropyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]phenylalaninate

methyl N-[(2-cyclopropyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]phenylalaninate

Cat. No.: B14938746
M. Wt: 392.4 g/mol
InChI Key: ZKRAPORNMPAECK-UHFFFAOYSA-N
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Description

Methyl 2-{[(2-cyclopropyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}-3-phenylpropanoate is a complex organic compound with a unique structure that includes a cyclopropyl group, an isoindoline ring, and a phenylpropanoate moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[(2-cyclopropyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}-3-phenylpropanoate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Isoindoline Ring: The isoindoline ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a phthalic anhydride derivative.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using reagents like diazomethane or cyclopropylcarbinol.

    Coupling with Phenylpropanoate: The final step involves coupling the isoindoline derivative with a phenylpropanoate moiety using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(2-cyclopropyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}-3-phenylpropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur at specific positions, especially on the phenyl ring, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (e.g., bromine), alkylating agents (e.g., methyl iodide)

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of alcohols or amines

    Substitution: Formation of halogenated or alkylated derivatives

Scientific Research Applications

Methyl 2-{[(2-cyclopropyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}-3-phenylpropanoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-{[(2-cyclopropyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}-3-phenylpropanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways or interact with receptors to trigger specific cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-hydroxypropanoate
  • Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
  • 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide

Uniqueness

Methyl 2-{[(2-cyclopropyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}-3-phenylpropanoate is unique due to its specific structural features, such as the presence of a cyclopropyl group and an isoindoline ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C22H20N2O5

Molecular Weight

392.4 g/mol

IUPAC Name

methyl 2-[(2-cyclopropyl-1,3-dioxoisoindole-5-carbonyl)amino]-3-phenylpropanoate

InChI

InChI=1S/C22H20N2O5/c1-29-22(28)18(11-13-5-3-2-4-6-13)23-19(25)14-7-10-16-17(12-14)21(27)24(20(16)26)15-8-9-15/h2-7,10,12,15,18H,8-9,11H2,1H3,(H,23,25)

InChI Key

ZKRAPORNMPAECK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4CC4

Origin of Product

United States

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